ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of an ethyl ester group, an aminomethyl group, a bromine atom, a hydroxyl group, and a methyl group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of various substituents. The process may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Hydroxylation: The hydroxyl group can be introduced via electrophilic aromatic substitution using reagents like hydroxylamine.
Aminomethylation: The aminomethyl group is added through Mannich reaction, involving formaldehyde, a secondary amine, and the indole compound.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Formation of a hydrogen atom in place of bromine
Substitution: Formation of substituted indole derivatives
Ester Hydrolysis: Formation of carboxylic acid
Scientific Research Applications
Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The aminomethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, while the bromine atom and hydroxyl group can participate in various chemical interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with different biological activities.
6-Bromoindole: Lacks the aminomethyl and ethyl ester groups, resulting in different chemical properties.
Indole-3-carboxylic acid: Lacks the bromine, hydroxyl, and aminomethyl groups, leading to different reactivity and applications.
This compound’s unique combination of functional groups makes it distinct and valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-3-19-13(18)12-7-4-11(17)8(14)5-9(7)16(2)10(12)6-15/h4-5,17H,3,6,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMQXLSVJOTCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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